

The Multifaceted Pharmacological Landscape of Hydroxysafflor Yellow A: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hydroxysafflor Yellow A	
Cat. No.:	B15566685	Get Quote

For Immediate Release

BEIJING, China – December 7, 2025 – **Hydroxysafflor Yellow A** (HSYA), a prominent water-soluble chalcone compound extracted from the safflower (Carthamus tinctorius L.), is the subject of increasing attention within the scientific community for its broad spectrum of pharmacological activities.[1][2][3][4][5] This in-depth technical guide provides a comprehensive review of the core pharmacological effects of HSYA, detailing its molecular mechanisms, summarizing quantitative data, and outlining key experimental protocols to support ongoing and future research and development efforts.

HSYA has demonstrated significant therapeutic potential in a variety of disease models, exhibiting antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][3][4][5] These effects are attributed to its ability to modulate multiple critical signaling pathways, including the NF-kB, PI3K/Akt, MAPK, and Nrf2/HO-1 pathways.[1][3]

Quantitative Pharmacological Data

To facilitate comparative analysis, the following tables summarize the quantitative data on the pharmacological effects of **Hydroxysafflor Yellow A** across various experimental models.

Table 1: In Vitro Efficacy of Hydroxysafflor Yellow A

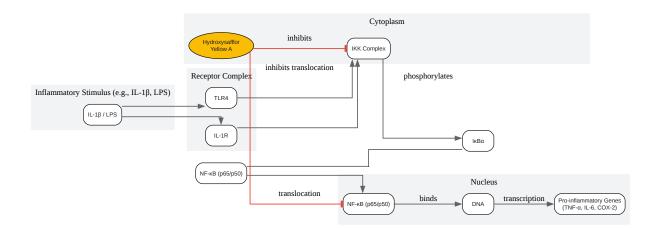
Cell Line	Experiment al Model	Key Parameter	HSYA Concentrati on	Observed Effect	Reference
Human Umbilical Vein Smooth Muscle Cells (HUVSMCs)	Chronic Renal Failure Serum- induced Injury	Cell Viability	1, 5, 25 μΜ	Inhibition of CRF serum- induced viability	[6]
Human Umbilical Vein Smooth Muscle Cells (HUVSMCs)	Chronic Renal Failure Serum- induced Injury	Cell Migration	1, 5, 25 μΜ	Inhibition of CRF serum- induced migration	[6]
Human Umbilical Vein Smooth Muscle Cells (HUVSMCs)	Chronic Renal Failure Serum- induced Injury	NO Production	1, 5, 25 μΜ	Concentratio n-dependent increase in NO levels	[6]
PC12 Cells	Oxygen- Glucose Deprivation/R eperfusion (OGD/R)	Cell Viability	1, 10, 100 μmol/l	Concentratio n-dependent attenuation of neuronal damage	[7]
PC12 Cells	Oxygen- Glucose Deprivation/R eperfusion (OGD/R)	Apoptosis	1, 10, 100 μmol/l	Decrease in cell apoptosis	[7]
Primary Hippocampal Neurons	Oxygen- Glucose Deprivation/R eperfusion (OGD/R)	Cell Viability	40, 60, 80 μM	Dose- dependent increase in cell viability	[8]

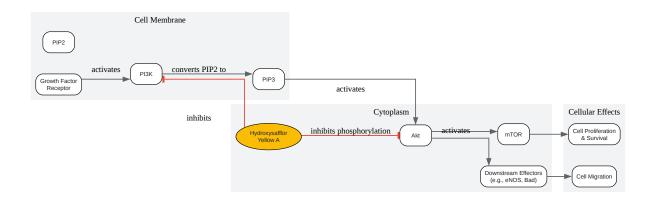
Nucleus Pulposus Cells	tert-Butyl hydroperoxid e (TBHP)- induced oxidative stress	Apoptosis	10 μΜ	Apoptosis level decreased from 15.712% to 7.96%	[9]
SW1353 Cells	IL-1β-induced osteoarthritis model	Cell Viability	20, 40, 60, 80, 100, 200 μΜ	No cytotoxicity below 40 μM; significant inhibition above 40 μM	[10]
Mesenteric Arteries	Phenylephrin e-induced tension	Vasorelaxatio n	IC50 = 90.8 μΜ	Attenuation of tension	[11]

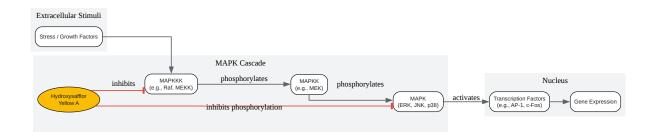
Table 2: In Vivo Efficacy of Hydroxysafflor Yellow A

Animal Model	Disease Model	HSYA Dosage	Administrat ion Route	Key Outcome	Reference
Sprague- Dawley Rats	Middle Cerebral Artery Occlusion/Re perfusion (MCAO/R)	2, 4, 8 mg/kg	Tail Vein Injection	Reduced infarct volume and improved neurological function	[8]
ICR Mice	Nonalcoholic Fatty Liver Disease (NAFLD)	60 mg/kg (low dose), 120 mg/kg (high dose)	Oral	Alleviated liver inflammation and oxidative stress	[12]
Sprague- Dawley Rats	Spinal Cord Compression Injury	8 mg/kg (1 and 6 h post- injury), then 14 mg/kg for 7 days	Intraperitonea I Injection	Reduced tissue injury, edema, and inflammation	[9]
Wistar Rats	Acute Liver Injury (CCI4- induced)	10, 20, 40 mg/kg/day for 8 days	Intraperitonea I Injection	Prevention of acute liver injury	[13]
New Zealand Rabbits	Scars Induced by Anticoagulant Injection	Low, Middle, and High doses (specifics not stated)	Not Stated	Improved scar pathology and reduced fibrosis	[14]

Key Signaling Pathways Modulated by Hydroxysafflor Yellow A


HSYA exerts its pleiotropic effects by intervening in complex cellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by HSYA.


Inhibition of the NF-kB Signaling Pathway


The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. HSYA has been shown to inhibit the activation of this pathway, thereby reducing the expression of proinflammatory cytokines.[1][2][3]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hydroxysafflor yellow A (HSYA) targets the NF-kB and MAPK pathways and ameliorates the development of osteoarthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic, Integrated Study on the Neuroprotective Effects of Hydroxysafflor Yellow A Revealed by 1H NMR-Based Metabonomics and the NF-kB Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

Foundational & Exploratory

- 4. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysafflor Yellow A inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysafflor Yellow A Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 9. Hydroxysafflor yellow A attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxysafflor yellow A alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of hydroxysafflor yellow A on acute liver injury based on transcriptomics PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- To cite this document: BenchChem. [The Multifaceted Pharmacological Landscape of Hydroxysafflor Yellow A: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566685#pharmacological-effects-of-hydroxysafflor-yellow-a-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com